Boc-4-苯甲酰基-D-苯丙氨酸

描述

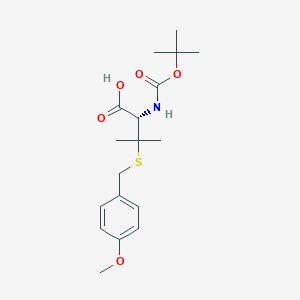

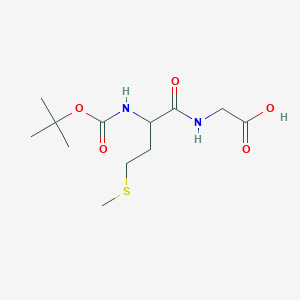

Boc-4-benzoyl-D-phenylalanine is the BOC (tert-butyloxycarbonyl) protected form of D-phenylalanine . It can be used in the synthesis of benzo [de] [1,7] napthyridinones as PARP1 inhibitors . It is also an important reagent during the manufacturing of proline-containing, ß-turn mimetic cycle tetrapeptides .

Molecular Structure Analysis

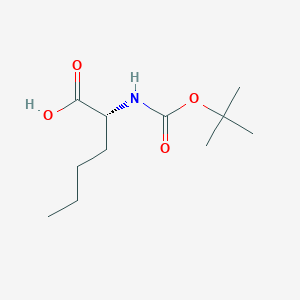

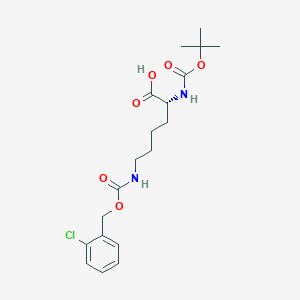

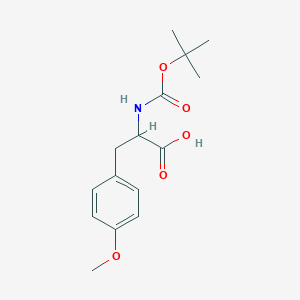

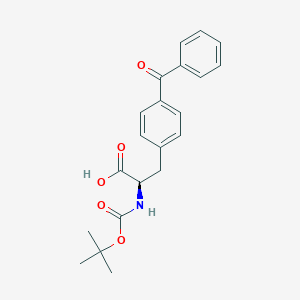

The molecular formula of Boc-4-benzoyl-D-phenylalanine is C21H23NO5 . Its molecular weight is 369.40 . The structure of this compound includes a phenylalanine core with a benzoyl group at the 4-position and a tert-butyloxycarbonyl (Boc) group protecting the amino group .Physical And Chemical Properties Analysis

Boc-4-benzoyl-D-phenylalanine appears as an off-white powder . It has a melting point of 91 - 92 °C . The optical rotation is [a]20D = -17 ± 1 ° (C=1 in EtOH) . It is stored at 0 - 8 °C .科学研究应用

它用于酰化 5'-O-磷酰胞苷 (3'-5')腺苷 (pCpA),从而制备具有生物活性的错误氨酰化 tRNA^[Phe] (Baldini, Martoglio, Schachenmann, Zugliani, & Brunner, 1988).

赤藓糖醇-N-Boc-β-巯基-L-苯丙氨酸的合成使得在苯丙氨酸处进行天然化学连接成为可能。该方法应用于肽化合物 LYRAMFRANK 的合成 (Crich & Banerjee, 2007).

不对称合成 (S)-Boc-N-甲基-对苯甲酰基-苯丙氨酸用于制备 P 物质的光反应拮抗剂 (Karoyan, Sagan, Clodic, Lavielle, & Chassaing, 1998).

Boc-4-苯甲酰基-D-苯丙氨酸衍生物与芳香氯化物进行 Suzuki-Miyaura 偶联反应,生成 4-取代苯丙氨酸衍生物 (Firooznia, Gude, Chan, & Satoh, 1998).

苯甲酰基保护的 4-乙炔基-L-苯丙氨酸甲酯用于合成具有生物学重要性的配体的金属配合物 (Enzmann & Beck, 2004).

N-Boc-4-氨基甲基-L-苯丙氨酸由 N-Boc-4-碘苯丙氨酸制备,证明了一种有效的合成方法 (Hartman & Halczenko, 1991).

研究了苯甲酸和烟酸酰肼与包括苯丙氨酸在内的 N-保护 L-氨基酸的偶联反应的抗菌活性 (Khattab, 2005).

在晶体学中,Boc 保护的苯丙氨酸衍生物用于研究阿拉美西素的 C 末端九肽的结构 (Bosch, Jung, Schmitt, & Winter, 1985).

开发了一种 N-BOC d-苯丙氨酸药物中间体的大规模合成方法,突出了该化合物在药物制造中的重要性 (Fox, Jackson, Meek, & Willets, 2011).

Boc-L-甲基苯丙氨酸使用 Boc-二乙基丙二酸酯和甲基苄基溴制备,证明了其在药物研究中的效用 (Xiao, 2008).

制备 L-(膦酰二氟甲基)苯丙氨酸衍生物作为 O-磷酸酪氨酸的不可水解模拟物,展示了 Boc 保护的苯丙氨酸衍生物在合成复杂分子中的多功能性 (Wrobel & Dietrich, 1993).

使用 N-芳酰 d,l-氨基酸(包括苯丙氨酸衍生物)研究了固定化蛋白质固定相上对映异构体的直接液相色谱分离 (Allenmark, Bomgren, & Borén, 1983).

进行了涉及 Boc 保护的氨基酸衍生物的受阻肽偶联方法的比较研究,以探索不同的偶联反应 (Spencer, Antonenko, Delaet, & Goodman, 2009).

报道了 N-Boc (S)-4-(二乙基膦酰基)-(α-甲基)苯丙氨酸和其他类似物的合成,作为构象受限的磷酸酪氨酸模拟物,可用于细胞信号转导研究 (Oishi, Kang, Liu, Zhang, Yang, Deschamps, & Burke, 2004).

描述了正交保护的光学纯 β-氨基酸的合成,包括受限的苯丙氨酸类似物,展示了该化合物在产生复杂氨基酸结构中的相关性 (Kawahata & Goodman, 1999).

使用 BOC 保护的苯丙氨酸衍生物实现了通过交叉偶联反应对映选择性合成 4-取代苯丙氨酸,说明了它们在生产对映体富集化合物中的重要性 (Firooznia, Gude, Chan, Marcopulos, & Satoh, 1999).

报道了 4-膦酰基(二氟甲基)-D,L-苯丙氨酸及其衍生物的合成,适用于不可水解磷酸酪氨酸肽类似物的固相合成 (Burke, Smyth, Otaka, & Roller, 1993).

合成了含有手性氨基酸部分的甲基丙烯酸酯聚合物,包括 Boc-L-苯丙氨酸,通过 RAFT 聚合证明了其在聚合物化学中的应用 (Kumar, Roy, & De, 2012).

探索了将光交联氨基酸(例如对苯甲酰-L-苯丙氨酸)添加到大肠杆菌遗传密码中的可能性,以研究蛋白质相互作用 (Chin, Martin, King, Wang, & Schultz, 2002).

作用机制

Target of Action

Boc-4-benzoyl-D-phenylalanine, also known as Boc-D-Bpa-OH, is primarily used in the field of peptide photoaffinity labeling . This technique is used to investigate the interactions between bioactive peptides and their targets .

Mode of Action

Boc-D-Bpa-OH contains a photoreactive benzophenone group . Upon exposure to light, this group can form covalent bonds with nearby molecules, allowing the compound to bind to its target . This property is utilized in photoaffinity labeling experiments to study the interactions between bioactive peptides and their targets .

Biochemical Pathways

The specific biochemical pathways affected by Boc-D-Bpa-OH would depend on the nature of the bioactive peptide it is incorporated into and the target of that peptide. The general mechanism involves the compound binding to its target via a photo-induced covalent bond, which can then affect the function of the target and alter downstream biochemical pathways .

Result of Action

The result of Boc-D-Bpa-OH’s action is the covalent attachment of the compound to its target, which can be used to identify and study the target . The specific molecular and cellular effects would depend on the nature of the target and the biological context.

Action Environment

The action of Boc-D-Bpa-OH is influenced by environmental factors such as light, as its binding to targets is induced by photoactivation . Other factors, such as the local concentration of the compound and the presence of other molecules that could interact with the compound, could also influence its action, efficacy, and stability.

属性

IUPAC Name |

(2R)-3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQJNYPOWPXYIC-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427194 | |

| Record name | Boc-D-Bpa-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117666-94-1 | |

| Record name | Boc-D-Bpa-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。